N-tert-butyl-3-iodo-4-methoxybenzamide

Thyroid Hormone Metabolism Deiodinase Inhibition Biochemical Pharmacology

Researchers requiring a specific benzamide probe for iodothyronine 5'-deiodinase inhibition often face supply inconsistency and structural ambiguity from generic analogs. This compound resolves those issues with a defined 3-iodo-4-methoxy substitution and N-tert-butyl group critical for target binding. • Confirmed human liver cell deiodinase inhibitor; essential for thyroid hormone homeostasis studies. • Privileged scaffold for Abl/Lyn kinase inhibitor SAR exploration. • Supplied with rigorous QC to ensure ≥95% purity, eliminating batch-to-batch variability.

Molecular Formula C12H16INO2
Molecular Weight 333.16 g/mol
Cat. No. B324933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-iodo-4-methoxybenzamide
Molecular FormulaC12H16INO2
Molecular Weight333.16 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)I
InChIInChI=1S/C12H16INO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15)
InChIKeyDBKHKMZEMCUMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-3-iodo-4-methoxybenzamide Specifications & Procurement


N-tert-butyl-3-iodo-4-methoxybenzamide (CAS 315675-56-0) is a benzamide derivative characterized by an N-tert-butyl substituent and a 3-iodo-4-methoxy substitution pattern on the aromatic ring . The compound has a molecular formula of C12H16INO2 and a molecular weight of approximately 333.17 g/mol . It is typically supplied as a solid with a purity of ≥95% for research applications . Predicted physicochemical properties include a boiling point of 382.6±37.0 °C, a density of 1.477±0.06 g/cm³, and a pKa of 14.65±0.46 . The compound has been shown to inhibit iodothyronine 5'-deiodinase in human liver cells and is described in patent literature as a potential medicament [1].

1
Deiodinase pathway context Reported interaction with iodothyronine 5'-deiodinase in human liver cell assays; supports thyroid hormone metabolism studies.
2
3-substituted benzamide scaffold Core structure aligns with Abl/Lyn kinase inhibitor pharmacophore; supports kinase SAR exploration.
3
Predicted ADME profile Moderate lipophilicity and low aqueous solubility profile; supports in silico model benchmarking.

Why Choose N-tert-butyl-3-iodo-4-methoxybenzamide Over Analogs


In the class of substituted benzamides, minor modifications to the aromatic substitution pattern or the N-alkyl group can lead to significant changes in biological activity, target selectivity, and physicochemical properties, making simple substitution unreliable [1]. For instance, the presence and position of the iodine atom are critical for binding affinity in certain enzyme assays, with the 3-iodo substitution being a key determinant of inhibitory activity [2]. Similarly, the N-tert-butyl group imparts specific steric and lipophilic characteristics that are not replicated by N-methyl, N-butyl, or other N-alkyl analogs, directly impacting the compound's behavior in biological systems and its suitability for specific research applications [3]. Therefore, procurement based solely on general structural similarity without rigorous comparative data introduces significant experimental risk and may lead to false negatives or inconsistent results.

Iodo substitution position critical 2- or 4-iodo positional isomers lack reported deiodinase interaction; isomer-specific context may not transfer.
N-alkyl group dictates steric profile N-tert-butyl imparts distinct lipophilic/steric properties; N-methyl or N-butyl analogs may shift assay response.
Benzamide core similarity alone insufficient General structural resemblance does not ensure comparable biological activity; may require comparative validation.

Evidence for Differentiation from Key Analogs


Deiodinase Inhibition Activity

N-tert-butyl-3-iodo-4-methoxybenzamide has a demonstrated ability to inhibit iodothyronine 5'-deiodinase, the enzyme responsible for thyroxine 5'-deiodination in human liver cells . While many benzamides may interact with various enzyme systems, this specific inhibitory activity, confirmed in a human cellular context, provides a defined and verifiable point of differentiation from N-tert-butyl benzamides lacking the 3-iodo-4-methoxy motif, which are not reported to exhibit this activity.

Deiodinase Interaction
Class-level inference
Active in human liver cell assay; positional isomers not reported to interact.
Supports deiodinase pathway research; isomer-specific context.
Qualitative comparison; assay replication recommended.
Thyroid Hormone Metabolism Deiodinase Inhibition Biochemical Pharmacology

Predicted Lipophilicity & Solubility

The predicted partition coefficient (LogP) of 3.27 and log of the aqueous solubility (LogSW) of -4.42 for N-tert-butyl-3-iodo-4-methoxybenzamide provide a quantitative basis for assessing its behavior compared to analogs. These values indicate a compound with moderate lipophilicity and low aqueous solubility. These data allow for a calculated differentiation from, for example, 2-iodo-N-isopropyl-5-methoxybenzamide, which has a different substitution pattern and N-alkyl group, but for which direct comparative LogP data is not available from the same source, highlighting the need for project-specific experimental validation.

Predicted LogP & LogSW
Class-level inference
LogP 3.27, LogSW -4.42 (in silico)
Indicates moderate lipophilicity, low aqueous solubility for ADME profiling.
Predicted values; experimental verification needed.
ADME Prediction Physicochemical Profiling Lead Optimization

Kinase Inhibitor Design Potential

While N-tert-butyl-3-iodo-4-methoxybenzamide itself may not be a potent kinase inhibitor, its core benzamide structure is a recognized pharmacophore for targeting kinases, including the Abl and Lyn tyrosine kinases [1]. The presence of a 3-substituent on the benzamide ring has been shown to be a key factor for dual Abl/Lyn inhibition [2]. This contrasts with 2- or 4-substituted benzamides, which may exhibit different selectivity profiles or reduced potency. The 3-iodo-4-methoxy substitution pattern on this compound presents a unique vector for further functionalization to explore and optimize kinase binding interactions, differentiating it as a starting point for medicinal chemistry campaigns.

Kinase Scaffold Potential
Class-level inference
3-substituted benzamide core associated with Abl/Lyn dual inhibition SAR.
Supports kinase inhibitor lead optimization; isomer-dependent selectivity.
No direct kinase data; SAR inference from literature.
Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Design

N-tert-butyl-3-iodo-4-methoxybenzamide Applications


Thyroid Hormone & Deiodinase Research

This compound is a suitable tool for biochemical and pharmacological studies focused on the iodothyronine 5'-deiodinase enzyme system. Its confirmed inhibitory activity in human liver cells makes it a valuable probe for dissecting the role of deiodinase in thyroid hormone homeostasis and for screening novel modulators of this pathway.

Kinase Inhibitor Lead Optimization

As a 3-substituted benzamide, N-tert-butyl-3-iodo-4-methoxybenzamide can serve as a starting scaffold or intermediate for the design and synthesis of novel kinase inhibitors, particularly those targeting Abl and Lyn [1]. Its specific substitution pattern allows medicinal chemists to explore SAR around a core that is known to be privileged for dual kinase inhibition, offering a distinct chemical starting point compared to 2- or 4-substituted analogs.

ADME Model Development

The compound's well-defined and predicted physicochemical parameters, including its LogP (3.27) and LogSW (-4.42) , make it a useful reference standard for calibrating and validating in silico ADME prediction models. Its specific properties can help benchmark the performance of computational tools designed to predict the absorption, distribution, metabolism, and excretion of novel benzamide-containing drug candidates.

Synthetic Methodology Development

Due to its specific substitution pattern and functional group tolerance, this compound is a valuable substrate for developing new synthetic methods, such as directed ortho-metalation or cross-coupling reactions. It can be used to test the scope and limitations of novel catalytic systems in the context of a pharmaceutically relevant benzamide scaffold [2].

Application
Selection Property
Validation Focus
Deiodinase pathway studies
Reported deiodinase interaction context
Enzyme inhibition assay in human liver cell models
Kinase inhibitor SAR exploration
3-substituted benzamide scaffold
Abl/Lyn kinase panel screening
ADME prediction model calibration
Predicted physicochemical profile (LogP, LogSW)
In vitro permeability and solubility assays
Benzamide synthetic methodology
Functional group tolerance (iodo, methoxy, tert-butyl)
Cross-coupling or directed metalation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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